molecular formula C2H4Cl3O4P B1207928 Triclofos CAS No. 306-52-5

Triclofos

Cat. No.: B1207928
CAS No.: 306-52-5
M. Wt: 229.38 g/mol
InChI Key: YYQRGCZGSFRBAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triclofos is a sedative drug primarily used for treating insomnia. It is a prodrug that is metabolized in the liver into the active compound trichloroethanol. The compound has a relatively long half-life, which can cause drowsiness the next day. Trichloroethanol, the active metabolite, may cause liver damage, and thus, this compound should not be used for extended periods .

Scientific Research Applications

Triclofos has several scientific research applications, including:

Mechanism of Action

Triclofos is converted in the body into an active compound which works in the brain to induce sleepiness . It decreases the time taken to fall asleep and increases sleep duration .

Safety and Hazards

Triclofos may increase the central nervous system depressant (CNS depressant) activities of various drugs . The risk or severity of CNS depression can be increased when this compound is combined with these drugs . Side effects may include headache, rash, dizziness, flatulence, confusion, nightmares, dependence, diarrhea, constipation, nausea, vomiting, abdominal pain, and ataxia .

Future Directions

There are ongoing studies and research on Triclofos. For instance, a study found that this compound sodium (TFS) is a safe and effective sedative for children with neurocognitive disorders in non-painful neurodiagnostic studies when administered in a controlled and monitored environment . Another study aimed to evaluate the efficacy and safety of this compound for procedural sedation in children . The systematic review suggests that this compound seems to have a good sedative effect mainly with short painless procedural sedation .

Preparation Methods

Triclofos can be synthesized through the reaction of trichloroethanol with phosphoric acid. The reaction typically involves the use of a solvent such as methanol and requires careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods often involve the use of large-scale reactors and continuous monitoring of reaction conditions to maintain product quality .

Chemical Reactions Analysis

Triclofos undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form trichloroacetic acid.

    Reduction: The compound can be reduced to form trichloroethanol.

    Substitution: this compound can undergo substitution reactions where the phosphate group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include trichloroethanol and trichloroacetic acid .

Comparison with Similar Compounds

Triclofos is similar to other sedative compounds such as chloral hydrate and trichloroethanol. it is unique in that it is a prodrug, meaning it is metabolized into its active form in the body. This allows for a more controlled release of the active compound and potentially fewer side effects compared to direct administration of trichloroethanol .

Similar Compounds

  • Chloral hydrate
  • Trichloroethanol
  • Sodium oxybate

This compound stands out due to its prodrug nature and its specific use in pediatric sedation .

Properties

IUPAC Name

2,2,2-trichloroethyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4Cl3O4P/c3-2(4,5)1-9-10(6,7)8/h1H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQRGCZGSFRBAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)(Cl)Cl)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4Cl3O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

7246-20-0 (mono-hydrochloride salt)
Record name Triclofos [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9023700
Record name Triclofos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

SOL IN WATER /MONOSODIUM/, 1 g in 250 ml alcohol; almost insol in ether
Record name TRICLOFOS
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3276
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

WHITE OR ALMOST WHITE POWDER

CAS No.

306-52-5
Record name Trichloroethyl phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triclofos [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000306525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triclofos
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06753
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ethanol, 2,2,2-trichloro-, dihydrogen phosphate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Triclofos
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triclofos
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.624
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRICLOFOS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J712EO9048
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRICLOFOS
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3276
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triclofos
Reactant of Route 2
Reactant of Route 2
Triclofos
Reactant of Route 3
Triclofos
Reactant of Route 4
Triclofos
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Triclofos
Reactant of Route 6
Triclofos

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.